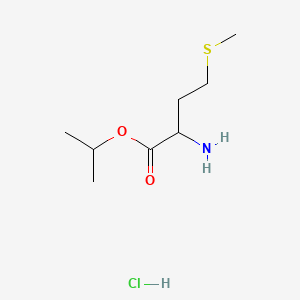

H-Met-OiPr hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-yl 2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXXRAMAPIOLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CCSC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93805-89-1 | |

| Record name | Methionine, 1-methylethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl DL-methionate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522225 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl DL-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of H-Met-OiPr Hydrochloride in the Development of Farnesyltransferase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-OiPr hydrochloride, a methionine isopropyl ester derivative, serves as a crucial building block in the synthesis of a class of therapeutic agents known as farnesyltransferase inhibitors (FTIs). While not pharmacologically active itself, its chemical structure is integral to the creation of molecules designed to target the enzyme farnesyl-protein transferase (FTase). This enzyme plays a pivotal role in the post-translational modification of various proteins implicated in cancer cell signaling. This technical guide will delve into the mechanism of action of the compounds derived from precursors like this compound, focusing on the inhibition of FTase and the subsequent effects on cellular pathways.

The Target: Farnesyl-Protein Transferase (FTase) and the Ras Signaling Pathway

Farnesyl-protein transferase is a key enzyme that catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CAAX motif of a target protein. This process, known as farnesylation or prenylation, is essential for the proper localization and function of these proteins at the cell membrane.[1]

One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Ras proteins act as molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival.[2] When a Ras protein is activated, it can trigger downstream signaling cascades, such as the Raf-MEK-ERK and PI3K-Akt pathways, which are often dysregulated in cancer.[3] Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.[4]

The farnesylation of Ras is a prerequisite for its membrane association and subsequent activation. Therefore, inhibiting FTase presents a promising therapeutic strategy to abrogate the function of oncogenic Ras.[1]

Signaling Pathway of Ras Farnesylation and Inhibition by FTIs

The following diagram illustrates the post-translational modification of Ras proteins and the point of intervention for farnesyltransferase inhibitors.

Mechanism of Action of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors are designed to block the active site of FTase, preventing it from binding to its substrates, FPP and the target protein (e.g., Ras). This inhibition can be competitive or non-competitive.[5] By preventing farnesylation, FTIs render Ras proteins unable to anchor to the plasma membrane, thus blocking their activation and downstream signaling.[1] This leads to a reduction in cell proliferation and can induce apoptosis (programmed cell death) in cancer cells.[1]

Interestingly, the anti-cancer effects of FTIs are not solely dependent on the inhibition of Ras. Other farnesylated proteins, such as RhoB, are also affected and contribute to the therapeutic effects of these inhibitors.

Quantitative Data: In Vitro Potency of Representative FTIs

The efficacy of farnesyltransferase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Below is a summary of the in vitro potency of two well-characterized FTIs, Tipifarnib and Lonafarnib (B1684561).

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Tipifarnib | Farnesyltransferase | Enzymatic Assay | 0.45–0.57 | [5] |

| Lonafarnib | Farnesyltransferase | Enzymatic Assay | 4.9–7.8 | [5] |

| Tipifarnib | K-Ras Prenylation | In Vitro Assay | 7.9 | [6] |

| Lonafarnib | H-Ras Farnesylation | In Vitro Assay | 1.9 | [4] |

| Lonafarnib | K-Ras-4B Farnesylation | In Vitro Assay | 5.2 | [4] |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Representative Synthesis of a Farnesyltransferase Inhibitor

While the exact synthesis protocols for proprietary FTIs are not publicly available, a general approach for the synthesis of a non-peptidomimetic FTI can be outlined. The synthesis of a novel FPTase inhibitor has been reported in 8 steps with an overall yield of 11.6%.[7] A key strategy in the synthesis of some FTIs involves the use of a substituted toluene (B28343) derivative, which is then elaborated through a series of chemical transformations. For instance, a practical synthesis of an FTI has been developed starting from 2-nitro-5-cyanotoluene, proceeding through eight chemical transformations to yield the final product.[8] This multi-step synthesis highlights the importance of carefully designed starting materials, such as this compound, which can be incorporated into the final structure to provide the desired chemical properties for enzyme inhibition.

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This protocol describes a common method to assess the inhibitory activity of a compound against farnesyltransferase. The assay measures the transfer of a farnesyl group from FPP to a fluorescently labeled peptide substrate.

Materials:

-

Recombinant farnesyltransferase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Test compound (dissolved in DMSO)

-

96-well or 384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.

-

Enzyme and Inhibitor Incubation: In the microplate, add the assay buffer, farnesyltransferase enzyme, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate Reaction: Add a mixture of FPP and the dansylated peptide substrate to each well to start the enzymatic reaction.

-

Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 340 nm and an emission wavelength of around 550 nm.[9][10][11] Record data points every minute for 60 minutes.

-

Data Analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for FTase Inhibition Assay

The following diagram outlines the workflow for the in vitro farnesyltransferase inhibitor assay.

Western Blot for Detecting Farnesylation Inhibition in Cells

This protocol assesses the in-cell efficacy of an FTI by observing the electrophoretic mobility shift of a farnesylated protein, such as HDJ-2. Unfarnesylated proteins migrate slower on an SDS-PAGE gel.

Materials:

-

Cancer cell line of interest

-

Cell culture reagents

-

Test compound (FTI)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against a farnesylated protein (e.g., anti-HDJ-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the FTI for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the band patterns between the treated and control samples. A slower-migrating band in the FTI-treated samples indicates the accumulation of the unfarnesylated protein, confirming target engagement.

Conclusion

This compound is a valuable synthetic intermediate for the development of farnesyltransferase inhibitors. These inhibitors represent a targeted approach to cancer therapy by disrupting the function of key signaling proteins, most notably Ras. The in-depth understanding of the mechanism of action of FTIs, supported by quantitative data and detailed experimental protocols, is essential for the continued research and development of this important class of therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bioassaysys.com [bioassaysys.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

The Role of Methionine Derivatives in Farnesyltransferase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibition of farnesyltransferase (FTase), a critical enzyme in cellular signaling pathways, with a focus on the role of methionine-containing compounds. While direct inhibitory data for H-Met-OiPr hydrochloride is not extensively available in the public domain, its identity as a methionine derivative points to its significance as a precursor or building block in the synthesis of peptidomimetic farnesyltransferase inhibitors (FTIs). This guide will delve into the mechanism of FTase, the rationale for targeting it in drug development, and will use a well-characterized methionine-containing peptidomimetic FTI as a case study to illustrate the principles of synthesis, biological evaluation, and mechanism of action.

Introduction to Farnesyltransferase and Its Role in Disease

Farnesyltransferase is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" box motif of specific proteins. This post-translational modification, known as farnesylation, is crucial for the proper localization and function of numerous proteins involved in cellular signal transduction.

One of the most critical substrates of FTase is the Ras protein, a small GTPase that acts as a molecular switch in signaling pathways that control cell growth, differentiation, and survival.[1][2] Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to its constitutive activation and uncontrolled cell proliferation.[1] By preventing the farnesylation of Ras, FTIs inhibit its trafficking to the cell membrane, thereby blocking its downstream signaling and oncogenic activity.[1]

Mechanism of Farnesyltransferase Action

The catalytic mechanism of FTase involves the sequential binding of its two substrates: farnesyl pyrophosphate (FPP) and the CaaX-containing protein. The enzyme then facilitates a nucleophilic attack by the thiol group of the cysteine residue on the C1 atom of FPP, displacing the pyrophosphate group and forming a stable thioether linkage.

Caption: Farnesyltransferase Catalytic Cycle.

Methionine-Containing Peptidomimetics as Farnesyltransferase Inhibitors

The natural substrate of FTase is a tetrapeptide with the sequence Cys-Val-Ile-Met (CVIM). This has led to the development of peptidomimetic inhibitors that mimic this sequence. Methionine, with its flexible and hydrophobic side chain, plays a crucial role in the recognition and binding of the substrate to the enzyme's active site.

While this compound itself is a simple methionine derivative, it serves as a valuable chiral building block for the synthesis of more complex peptidomimetic FTIs. One such example is the benzodiazepine-based peptidomimetic, Cys(BZA)Met .

Case Study: Cys(BZA)Met - A Potent Methionine-Containing FTI

Cys(BZA)Met is a potent FTI that incorporates a benzodiazepine (B76468) scaffold to mimic the dipeptide portion of the CaaX motif, while retaining the critical cysteine and methionine residues for enzyme recognition.

Quantitative Data for Cys(BZA)Met and Related Compounds

| Compound | IC50 (nM) vs. Farnesyltransferase | Notes |

| Cys(BZA)Met | 400 | Moderate potency. |

| N-Methyl-Cys(BZA)Met | 0.3 - 1 | N-methylation of the cysteine amide significantly improves potency. |

Data extracted from scientific literature on benzodiazepine peptidomimetic inhibitors of farnesyltransferase.

Experimental Protocols

General Synthesis of a Peptidomimetic FTI (Illustrative)

The synthesis of a peptidomimetic FTI like Cys(BZA)Met involves multi-step organic synthesis. A generalized workflow is presented below. The synthesis of the specific benzodiazepine scaffold is a key step, followed by coupling with protected cysteine and methionine derivatives. This compound could be used as a starting material for the methionine component after appropriate deprotection and activation.

Caption: General Synthetic Workflow.

Farnesyltransferase Activity Assay

A common method to determine the inhibitory activity of a compound against FTase is a fluorescence-based assay.

Principle: A fluorescently labeled CaaX peptide (e.g., Dansyl-GCVLS) is used as a substrate. Upon farnesylation, the local environment of the fluorophore changes, leading to an increase in fluorescence intensity. An inhibitor will compete with the peptide substrate, resulting in a lower rate of fluorescence increase.

Materials:

-

Purified recombinant farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)

-

Test compound (potential inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the assay buffer, FPP, and the test compound to the respective wells.

-

Initiate the reaction by adding the fluorescently labeled peptide substrate and farnesyltransferase.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader (e.g., excitation at 340 nm, emission at 520 nm).

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Signaling Pathway Affected by Farnesyltransferase Inhibition

The primary signaling pathway disrupted by FTIs is the Ras-MAPK pathway. By preventing Ras farnesylation, these inhibitors block its localization to the plasma membrane, which is a prerequisite for its activation by upstream signals (e.g., from receptor tyrosine kinases).

Caption: Ras-MAPK Signaling Pathway.

Conclusion

While this compound is a precursor molecule, its structural relationship to methionine highlights the importance of this amino acid in the design of potent and selective farnesyltransferase inhibitors. The development of peptidomimetic FTIs, such as Cys(BZA)Met, demonstrates a successful strategy for targeting the farnesylation of key signaling proteins like Ras. The in-depth understanding of the enzyme's mechanism, coupled with robust synthetic and screening methodologies, continues to drive the development of novel anti-cancer therapeutics based on farnesyltransferase inhibition. This guide provides a foundational understanding of these core principles for professionals in the field of drug discovery and development.

References

Physical and chemical properties of L-Methionine isopropyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-Methionine Isopropyl Ester Hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data for the closely related L-Methionine Methyl Ester Hydrochloride and outlines detailed experimental protocols for its synthesis and analysis based on established methodologies for amino acid esters.

Chemical and Physical Properties

L-Methionine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of L-methionine. The esterification of the carboxylic acid group can modify the physicochemical properties of the parent amino acid, potentially enhancing its solubility in organic solvents and altering its biological activity.

Table 1: General Properties of L-Methionine Isopropyl Ester Hydrochloride

| Property | Value | Source |

| CAS Number | 85391-05-5 | [1][2][3] |

| Molecular Formula | C8H18ClNO2S | [2][3][4] |

| Molecular Weight | 227.75 g/mol | [2][3][4] |

| Appearance | White to off-white solid (presumed) | [2] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| DMSO | 100 mg/mL (439.08 mM) with ultrasonic treatment. Note: Hygroscopic DMSO can impact solubility. | [2] |

| Water | Soluble in polar solvents like water due to its hydrophilic nature. | [5] |

Table 3: Comparative Physicochemical Data with L-Methionine Methyl Ester Hydrochloride

| Property | L-Methionine Isopropyl Ester Hydrochloride | L-Methionine Methyl Ester Hydrochloride |

| CAS Number | 85391-05-5 | 2491-18-1[6] |

| Molecular Formula | C8H18ClNO2S | C6H14ClNO2S[6] |

| Molecular Weight | 227.75 g/mol | 199.70 g/mol [6] |

| Melting Point | Data not available | 145 - 155 °C[6] |

| Optical Rotation | Data not available | [a]D20 = 24 - 29 ° (c=1 in H2O)[6] |

| Appearance | White to off-white solid (presumed) | White to off-white crystalline powder[6] |

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of L-Methionine Isopropyl Ester Hydrochloride, adapted from general procedures for amino acid ester hydrochlorides.

Synthesis of L-Methionine Isopropyl Ester Hydrochloride

This protocol is based on the esterification of L-methionine using isopropanol (B130326) and a chlorinating agent, a common method for producing amino acid ester hydrochlorides.[7][8][9][10]

Materials:

-

L-Methionine

-

Isopropanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-methionine (1 equivalent) in anhydrous isopropanol in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) or trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5°C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess isopropanol and any remaining reagent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add anhydrous diethyl ether to precipitate the product.

-

Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield L-Methionine Isopropyl Ester Hydrochloride.

Characterization Protocols

This protocol describes a general procedure for determining the melting point of a crystalline solid.[11][12][13][14][15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

Procedure:

-

Ensure the sample of L-Methionine Isopropyl Ester Hydrochloride is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

A general protocol to determine the qualitative solubility of the compound.[16][17][18]

Materials:

-

L-Methionine Isopropyl Ester Hydrochloride

-

Various solvents (e.g., water, ethanol, DMSO, acetone, hexane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of L-Methionine Isopropyl Ester Hydrochloride to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has dissolved, the compound is soluble in that solvent at approximately 10 mg/mL.

-

If the solid has not dissolved, the compound is sparingly soluble or insoluble. Further testing with smaller amounts of solute or larger volumes of solvent can be performed for a more quantitative assessment.

This protocol outlines a general method for assessing the purity of amino acid esters using reverse-phase HPLC.[19][20][21][22]

Instrumentation and Conditions:

-

HPLC System: With UV or Mass Spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm or MS detection.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of L-Methionine Isopropyl Ester Hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample solution.

-

Run the gradient program and record the chromatogram.

-

The purity of the sample can be determined by the relative area of the main peak.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows for the synthesis and analysis of L-Methionine Isopropyl Ester Hydrochloride.

Caption: Synthesis workflow for L-Methionine Isopropyl Ester Hydrochloride.

Caption: Recrystallization workflow for purification.

Caption: HPLC analytical workflow for purity assessment.

References

- 1. Methionine derivatives [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. file.chemscene.com [file.chemscene.com]

- 5. Buy Spinacine (EVT-248357) | 59981-63-4 [evitachem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. thinksrs.com [thinksrs.com]

- 16. benchchem.com [benchchem.com]

- 17. CHM1020L Online Manual [chem.fsu.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 21. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 22. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

An In-depth Technical Guide to H-Met-OiPr Hydrochloride (CAS: 85391-05-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-OiPr hydrochloride, with the Chemical Abstracts Service (CAS) number 85391-05-5, is the hydrochloride salt of L-methionine isopropyl ester. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of targeted therapeutics. Its primary significance lies in its role as a precursor for the synthesis of farnesyltransferase inhibitors (FTIs), a class of compounds investigated for their potential in cancer therapy.[1][2] This guide provides a comprehensive overview of the technical data, relevant experimental protocols, and the biological context for the application of this compound.

Physicochemical Properties

This compound is a white to off-white solid.[3] While a specific melting point is not consistently reported across publicly available safety data sheets, its fundamental properties are summarized below.[4]

| Property | Value | Source(s) |

| CAS Number | 85391-05-5 | [3][5] |

| Molecular Formula | C₈H₁₈ClNO₂S | [3] |

| Molecular Weight | 227.75 g/mol | [3] |

| IUPAC Name | propan-2-yl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | N/A |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Biological Significance and Application

The principal application of this compound is in the synthesis of farnesyltransferase inhibitors.[2] Farnesyltransferase (FTase) is a critical enzyme in a post-translational modification process called prenylation.[6]

The Role of Farnesyltransferase (FTase)

FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CaaX box" motif of specific proteins.[6] This lipid modification is essential for the proper membrane localization and function of numerous signaling proteins.[6]

The Ras Signaling Pathway: A Key Target

A prominent substrate of FTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).[6] Ras proteins are crucial nodes in signaling pathways that regulate cell proliferation, differentiation, and survival.[6] When mutated, Ras can become permanently active, leading to uncontrolled cell growth, a hallmark of many cancers.[7] By preventing the farnesylation of Ras, FTIs inhibit its localization to the cell membrane, thereby blocking its downstream signaling and oncogenic activity.[7]

Experimental Protocols

General Synthesis of Farnesyltransferase Inhibitors

A generalized synthetic workflow would involve:

-

Deprotection: The free amino group of this compound is typically protected (e.g., with a Boc or Fmoc group) to allow for selective reactions at other parts of the molecule.

-

Coupling Reactions: The protected methionine isopropyl ester is then coupled to a core scaffold. This is often achieved through standard peptide coupling reactions (e.g., using coupling reagents like HATU or HBTU) or other bond-forming reactions.

-

Further Modification: The coupled product may undergo several additional synthetic steps, such as the introduction of other functional groups or modifications to the core scaffold.

-

Final Deprotection: In the final step, any protecting groups are removed to yield the active farnesyltransferase inhibitor.

Farnesyltransferase Activity Assay (Non-Radioactive)

To evaluate the efficacy of synthesized inhibitors, a farnesyltransferase activity assay can be performed. Non-radioactive, fluorescence-based assays are common for high-throughput screening.

Principle: This type of assay utilizes a fluorescently labeled peptide substrate (e.g., a dansylated peptide) and farnesyl pyrophosphate (FPP). In the presence of active FTase, the farnesyl group is transferred to the peptide. This modification alters the chemical environment of the fluorophore, leading to a change in fluorescence intensity or polarization, which can be measured over time. The presence of an inhibitor will prevent this change, allowing for the quantification of inhibitory activity.

General Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂, ZnCl₂, and DTT), solutions of recombinant human FTase, the fluorescently labeled peptide substrate, and FPP.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (synthesized FTI) in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a microplate (typically a 384-well black plate for fluorescence assays), add the reaction buffer, FTase enzyme, and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FPP and fluorescent peptide substrate mixture to all wells.

-

Signal Detection: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm for a dansyl-peptide) at time zero and then kinetically over a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound (CAS: 85391-05-5) is a valuable synthetic intermediate for medicinal chemistry and drug discovery. Its role as a precursor in the synthesis of farnesyltransferase inhibitors places it at the forefront of research into targeted cancer therapies aimed at disrupting oncogenic signaling pathways, such as the Ras-MAPK cascade. While detailed public data on the compound itself is limited, its utility is well-established through its application in the synthesis of these biologically active molecules. This guide provides a foundational understanding for researchers and professionals working with this compound and in the broader field of FTI development.

References

- 1. Solid-phase synthesis of novel inhibitors of farnesyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. H-MET-OIPR HCL price,buy H-MET-OIPR HCL - chemicalbook [m.chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. H-Met-OiPr (hydrochloride) | 85391-05-5 [sigmaaldrich.com]

- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 8. WO2001046137A1 - Farnesyl transferase inhibitors - Google Patents [patents.google.com]

H-Met-OiPr Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a key intermediate in the synthesis of farnesyltransferase inhibitors, which are under investigation for their potential in cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is the hydrochloride salt of the isopropyl ester of the essential amino acid L-methionine. Its chemical structure facilitates its use in peptide synthesis and as a building block for more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | L-Methionine isopropyl ester hydrochloride | - |

| Synonyms | H-Met-OiPr HCl | - |

| Molecular Formula | C8H18ClNO2S | [1] |

| Molecular Weight | 227.75 g/mol | [1] |

| CAS Number | 85391-05-5 | [1] |

| Appearance | White to off-white solid | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of L-methionine with isopropanol (B130326) in the presence of a chlorinating agent, which also serves as the catalyst and the source of the hydrochloride salt. A common and effective method involves the use of thionyl chloride (SOCl2).

Experimental Protocol: Synthesis via Thionyl Chloride Method

This protocol is based on general procedures for the synthesis of amino acid ester hydrochlorides.

Materials:

-

L-Methionine

-

Isopropanol (anhydrous)

-

Thionyl chloride (SOCl2)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-methionine in anhydrous isopropanol. The flask should be cooled in an ice bath.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride dropwise to the cooled suspension. This reaction is exothermic and generates sulfur dioxide and hydrogen chloride gas; therefore, it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization. Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The methine proton of the isopropyl group will appear as a septet, while the two methyl groups of the isopropyl ester will be a doublet. The alpha-proton of the amino acid backbone will be a triplet, and the protons of the ethylthio group will show complex splitting patterns. The methyl group of the thioether will be a singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom. The carbonyl carbon of the ester will be in the downfield region. The carbons of the isopropyl group, the thioether moiety, and the amino acid backbone will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching of the ester group is expected around 1740 cm⁻¹. The N-H stretching of the primary amine hydrochloride will appear as a broad band in the region of 3000-2500 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free base (H-Met-OiPr) and fragmentation patterns characteristic of the structure.

Role in Drug Development: Farnesyltransferase Inhibition

This compound serves as a crucial building block in the synthesis of farnesyltransferase inhibitors (FTIs).[3] Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in a variety of proteins, a process known as farnesylation.[4]

This post-translational modification is vital for the function of several proteins involved in cellular signaling pathways, including the Ras family of small GTPases.[5] Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell growth and proliferation.[5] By anchoring to the cell membrane, farnesylated Ras can activate downstream signaling cascades such as the Raf/MEK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[5]

FTIs were developed to block the farnesylation of Ras, thereby preventing its localization to the cell membrane and inhibiting its oncogenic activity.[6] While the initial focus was on Ras, it is now understood that FTIs also affect other farnesylated proteins, contributing to their anti-cancer effects.[7]

Below is a diagram illustrating the farnesyltransferase signaling pathway and the point of intervention for FTIs.

Caption: Farnesyltransferase signaling pathway and FTI inhibition.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the development of potential anti-cancer therapeutics. Its straightforward synthesis and well-defined chemical properties make it an important tool for medicinal chemists. A thorough understanding of its characteristics and its role in the synthesis of farnesyltransferase inhibitors is essential for researchers working in this promising area of drug discovery.

References

- 1. H-MET-OIPR HCL price,buy H-MET-OIPR HCL - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 5. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Role of Methionine Derivatives in Oncology: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 15, 2025 – In the intricate landscape of cancer research, the metabolic pathways of malignant cells present a promising frontier for therapeutic intervention. Among these, the dependency of various cancers on the essential amino acid methionine has emerged as a critical vulnerability. This technical guide provides an in-depth exploration of the applications of methionine derivatives in cancer research, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a comprehensive understanding of this burgeoning field.

The Methionine Addiction of Cancer: A Therapeutic Window

Many types of cancer cells exhibit a heightened requirement for methionine compared to their normal counterparts, a phenomenon termed "methionine dependence."[1][2][3] This metabolic abnormality stems from an impaired ability of cancer cells to recycle methionine from homocysteine, making them reliant on an external supply of this amino acid for survival and proliferation.[1] This dependency provides a unique therapeutic window, allowing for the selective targeting of cancer cells by manipulating methionine availability.

Key Methionine Derivatives in Cancer Research

Several methionine derivatives and strategies targeting methionine metabolism have been investigated for their anti-cancer properties. These include enzymatic depletion of methionine, supplementation with methionine analogs, and inhibition of key enzymes in the methionine cycle.

L-Methioninase: Enzymatic Depletion of Methionine

L-methioninase, an enzyme that degrades L-methionine, has demonstrated significant anti-cancer activity by depleting the available pool of this essential amino acid.[4][5]

Quantitative Data Summary: L-Methioninase

| Cancer Cell Line | Type of Cancer | IC50 Value | Reference |

| Hep-G2 | Hepatocellular Carcinoma | 56 µg/ml | [6] |

| A549 | Lung Carcinoma | 53 µg/ml | [6] |

| U87MG | Glioblastoma | 5.792 units/mL | [5] |

| T98G | Glioblastoma | 5.215 units/mL | [5] |

| HCT-116 | Colon Cancer | 0.486 U/ml | [7] |

| HepG-2 | Hepatocellular Carcinoma | 1.452 U/ml | [7] |

| MCF-7 | Breast Cancer | 20.07 µg/ml | [8] |

| Neuroblastoma (various) | Neuroblastoma | 0.15 - 0.51 Units/ml | [9] |

Clinical Insights: Pilot Phase I clinical trials of methioninase in patients with high-stage cancers have shown that intravenous infusion is safe and effectively depletes circulating methionine levels.[4][5] In some cases, serum methionine was depleted by over 200-fold.[4] These trials suggest potential efficacy for future clinical applications.[4][5]

Seleno-methionine: A Pro-apoptotic Methionine Analog

Seleno-methionine, an analog of methionine where selenium replaces the sulfur atom, has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[10][11]

Quantitative Data Summary: Seleno-methionine

| Cancer Cell Line | Type of Cancer | IC50 Value (µM) | Reference |

| MCF-7/S | Breast Carcinoma | 45 - 130 | [10] |

| DU-145 | Prostate Cancer | 45 - 130 | [10] |

| UACC-375 | Melanoma | 45 - 130 | [10] |

| HT-29 | Colorectal Cancer | 283 | [12] |

Ethionine: A Methionine Antagonist

Ethionine, another methionine analog, acts as a competitive inhibitor of methionine metabolism, thereby impeding cancer cell growth. While quantitative data is less abundant, studies have shown its ability to retard tumor growth in animal models.[13]

S-Adenosylmethionine (SAM): A Key Metabolite with a Dual Role

S-Adenosylmethionine (SAM) is a critical molecule derived from methionine and is the primary methyl donor in the cell. Its role in cancer is complex, with some studies suggesting its supplementation can have anti-tumor effects, while its depletion is a key mechanism of action for other methionine-targeted therapies.[14][15][16][17] Clinical trials investigating SAM supplementation have yielded mixed results, with some showing potential benefits in early-stage liver disease but limited efficacy in advanced cancers.[18]

MAT2A Inhibitors: Targeting the Methionine Cycle

Methionine adenosyltransferase 2A (MAT2A) is a key enzyme responsible for the synthesis of SAM from methionine.[19] Inhibitors of MAT2A have emerged as a promising therapeutic strategy, particularly for cancers with a specific genetic deletion (MTAP deletion).[19]

Quantitative Data Summary: MAT2A Inhibitors

| Compound | Target | Biochemical IC50 (nM) | Anti-proliferative IC50 in MTAP-/- Cells (nM) | Reference |

| AG-270 | MAT2A | 68.3 | 300.4 | [19] |

| PF-9366 | MAT2A | 420 | - | [19] |

| SCR-7952 | MAT2A | 18.7 | 34.4 | [19] |

| IDE397 | MAT2A | ~10 | 15 | [19] |

| FIDAS-5 | MAT2A | 2100 | - | [20] |

In Vivo Efficacy: Preclinical studies with MAT2A inhibitors like AG-270 have demonstrated dose-dependent tumor growth inhibition in xenograft models.[14] For instance, oral administration of AG-270 at 200 mg/kg resulted in a 67% tumor growth inhibition in a pancreatic cancer model.[14] Similarly, FIDAS-5 has been shown to significantly inhibit the growth of xenograft tumors with minimal impact on body weight.[20][21]

Clinical Development: The MAT2A inhibitor AG-270 has undergone Phase 1 clinical trials in patients with advanced malignancies harboring MTAP deletions. The trial demonstrated a manageable safety profile and preliminary evidence of clinical activity, including partial responses and stable disease in some patients.[1][12][22]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams visualize key signaling pathways and experimental workflows.

Caption: The Methionine Cycle and its targeting in cancer.

Caption: Overview of One-Carbon Metabolism in Cancer.

Caption: General experimental workflow for evaluating methionine-targeted therapies.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments in the evaluation of methionine derivatives.

Protocol 1: L-Methioninase Production and Purification

This protocol is adapted from recombinant production methods.[15][18][23][24]

-

Bacterial Culture: Inoculate a starter culture of E. coli (e.g., BL21(DE3)) transformed with a plasmid containing the L-methioninase gene in LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Large-Scale Fermentation: Transfer the starter culture to a larger volume of Terrific Broth (TB) and continue to grow at 37°C with vigorous shaking.

-

Induction: When the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8), induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation for several hours.

-

Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

-

Purification:

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Chromatography: Purify the L-methioninase from the supernatant using a series of chromatography steps, such as ion-exchange chromatography (e.g., DEAE-Sepharose) and size-exclusion chromatography.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Protocol 2: In Vitro L-Methioninase Activity Assay

This colorimetric assay measures the production of α-ketobutyrate, a product of the L-methioninase reaction.[6][7][25][26]

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.0-8.0), L-methionine, and pyridoxal-5'-phosphate (PLP).

-

Enzyme Addition: Add the purified L-methioninase to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

-

Detection:

-

Add 3-methyl-2-benzothiazolinone hydrazone (MBTH) to the reaction mixture.

-

Incubate at 50°C to allow for color development.

-

Measure the absorbance at 320 nm using a spectrophotometer.

-

-

Quantification: Calculate the enzyme activity based on a standard curve of α-ketobutyrate. One unit of L-methioninase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketobutyrate per minute under the assay conditions.

Protocol 3: Cellular Proliferation (MTT) Assay

This assay assesses the effect of methionine derivatives on cancer cell viability.[6][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the methionine derivative (e.g., L-methioninase, seleno-methionine, MAT2A inhibitor) for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of a methionine derivative.[9][14][20]

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the methionine derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dose.

-

Data Collection: Continue to measure tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Protocol 5: Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[1][27]

-

Cell Treatment: Treat cancer cells with the methionine derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and control populations.

Future Directions and Conclusion

The targeting of methionine metabolism represents a compelling strategy in the development of novel cancer therapies. The data and protocols presented in this guide underscore the significant progress made in understanding and exploiting the methionine dependence of cancer cells. L-methioninase, seleno-methionine, and MAT2A inhibitors have all demonstrated promising preclinical activity, with some advancing into clinical trials.

Future research should focus on identifying predictive biomarkers to select patients most likely to respond to methionine-targeted therapies. Combination strategies, such as pairing methionine restriction with chemotherapy, radiation, or immunotherapy, hold the potential to enhance therapeutic efficacy and overcome resistance. Further elucidation of the intricate signaling networks governed by methionine metabolism will undoubtedly unveil new therapeutic targets and refine our approach to personalized cancer medicine. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of oncology.

References

- 1. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pilot Phase I Clinical Trial of Methioninase on High-Stage Cancer Patients: Rapid Depletion of Circulating Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Studies of Methionine-Restricted Diets for Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]

- 11. kns.org [kns.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of ethionine on tumor growth and liver amino acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Enhanced Anticancer Effect of a Combination of S-adenosylmethionine (SAM) and Immune Checkpoint Inhibitor (ICPi) in a Syngeneic Mouse Model of Advanced Melanoma [frontiersin.org]

- 18. Tumor-suppressive effect of S-adenosylmethionine supplementation in a murine model of inflammation-mediated hepatocarcinogenesis is dependent on treatment longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. researchgate.net [researchgate.net]

- 23. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Dietary methionine links nutrition and metabolism to the efficacy of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. dspace.mit.edu [dspace.mit.edu]

- 27. Apoptosis induced by selenomethionine and methioninase is superoxide-mediated and p53-dependent in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to H-Met-OiPr Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a key reagent in the synthesis of farnesyltransferase inhibitors, which are a class of compounds investigated for their potential in cancer therapy. This document outlines commercial suppliers, key technical data, a detailed experimental protocol for its application in peptide synthesis, and a visualization of the relevant biological signaling pathway.

Commercial Availability and Key Specifications

This compound is available from several commercial suppliers catering to the research and pharmaceutical development community. The quality and specifications of the product may vary between suppliers, and it is crucial to select a grade appropriate for the intended research application. Below is a summary of key quantitative data from various suppliers.

| Supplier | Catalog Number | Purity (%) | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |

| MedChemExpress | HY-W022657 | ≥97.0 | 227.75 | White to off-white solid | Powder: -20°C (3 years); In solvent: -80°C (6 months) |

| Sigma-Aldrich | ChemScene - CS-0041889 | ≥97 | 227.76 | Solid | 4°C |

| BLD Pharm | BD138656 | ≥97 | 227.75 | Not specified | Inert atmosphere, room temp |

| Fluorochem | M02990 | Not specified | 227.75 | Not specified | Not specified |

| GL Biochem | Not specified | Not specified | 227.75 | Not specified | Not specified |

Farnesyltransferase Signaling Pathway and Inhibition

This compound is a crucial building block in the synthesis of inhibitors targeting farnesyltransferase (FTase). FTase is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the plasma membrane and its subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention.

FTase inhibitors are designed to mimic the C-terminal CAAX motif of Ras, thereby competitively inhibiting the enzyme and preventing Ras farnesylation. This leads to the mislocalization of Ras and the attenuation of its downstream signaling, ultimately inhibiting tumor cell growth.

Caption: Farnesyltransferase signaling pathway and the point of inhibition.

Experimental Protocol: Synthesis of a Farnesyltransferase Inhibitor Precursor

The following is a representative experimental protocol for the coupling of this compound to a protected amino acid, a key step in the synthesis of many farnesyltransferase inhibitors. This protocol is based on standard peptide coupling procedures.

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-Cys(Trt)-OH)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvent (e.g., Anhydrous Dimethylformamide - DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1M Hydrochloric acid solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (1.1 equivalents) dropwise at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt.

-

-

Activation of the N-protected amino acid:

-

In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and the coupling reagent (e.g., HBTU, 1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C and add DIPEA (2.0 equivalents) dropwise.

-

Stir the mixture at 0 °C for 20 minutes to allow for the activation of the carboxylic acid.

-

-

Coupling Reaction:

-

Add the neutralized this compound solution from step 1 to the activated amino acid solution from step 2 at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Caption: Experimental workflow for peptide coupling using H-Met-OiPr HCl.

Disclaimer: This technical guide is intended for informational purposes for research professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and governmental regulations. The experimental protocol provided is a general guideline and may require optimization for specific substrates and reaction scales.

Farnesyltransferase Inhibitors in Oncology: A Technical Guide to Core Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Targeting Farnesylation

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal regulators of cellular signal transduction, controlling processes such as cell growth, differentiation, and survival.[1] Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, found in approximately 20% to 25% of all human tumors and up to 90% in specific cancer types like pancreatic cancer.[1][2] These mutations lock Ras proteins in a constitutively active state, leading to uncontrolled downstream signaling and malignant transformation.[3]

For Ras proteins to function, they must undergo a series of post-translational modifications that facilitate their localization to the inner surface of the plasma membrane.[1][3] The initial and most critical of these modifications is the covalent attachment of a 15-carbon farnesyl isoprenoid moiety to a cysteine residue within a C-terminal "CAAX" motif.[3] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[3] The discovery that farnesylation is essential for Ras-mediated transformation spurred the development of farnesyltransferase inhibitors (FTIs) as a rational approach to anticancer therapy.[2]

Mechanism of Action of Farnesyltransferase Inhibitors

FTIs are designed to block the activity of FTase, thereby preventing the farnesylation of its substrate proteins.[3] By inhibiting this crucial post-translational modification, FTIs were initially expected to disrupt the membrane association and signaling function of oncogenic Ras proteins, leading to a reversal of the transformed phenotype.[3] FTIs can be broadly classified into two main categories based on their mechanism of inhibition:

-

Farnesyl Diphosphate (FPP) Competitors: These molecules, such as manumycin, act by competitively inhibiting the binding of the farnesyl pyrophosphate substrate to FTase.[4]

-

CAAX Peptidomimetics: This class of inhibitors was developed to mimic the C-terminal CAAX motif of Ras and other FTase substrates, thereby competitively inhibiting their binding to the enzyme.[4]

While the initial premise of FTI development was centered on Ras inhibition, it became evident that their anticancer effects are more complex and not solely dependent on the presence of RAS mutations.[5][6] This is partly because K-Ras and N-Ras can undergo alternative prenylation by a related enzyme, geranylgeranyltransferase I (GGTase-I), when FTase is inhibited, allowing them to escape the effects of FTIs.[7] However, FTIs have demonstrated efficacy in tumor cells without RAS mutations and in those with K-Ras mutations where prenylation is not completely inhibited.[8] This has led to the understanding that other farnesylated proteins are also critical targets of FTIs.[8][9]

Key Molecular Targets of Farnesyltransferase Inhibitors

Ras Proteins

RhoB: A Critical Alternative Target

The RhoB GTPase has emerged as a crucial mediator of the antitumor effects of FTIs.[9][11] Unlike most other Rho family members, RhoB undergoes both farnesylation and geranylgeranylation.[7] FTI treatment blocks the farnesylation of RhoB, leading to an accumulation of the geranylgeranylated form (RhoB-GG).[12] This switch in prenylation alters the subcellular localization and function of RhoB.[11] The accumulation of RhoB-GG has been shown to be sufficient to induce apoptosis and inhibit tumor growth, establishing a "gain-of-function" mechanism for FTI activity.[7][12] Genetic studies have confirmed that RhoB is necessary for FTI-induced apoptosis.[5]

Other Farnesylated Proteins

Several other farnesylated proteins are implicated in the anticancer effects of FTIs, including:

-

Rheb (Ras homolog enriched in brain): A farnesylated GTPase that positively regulates the mTOR signaling pathway.[13] FTIs inhibit Rheb farnesylation, which is not compensated by alternative prenylation, leading to the downregulation of mTOR signaling.[13]

-

Centromere Proteins (CENP-E and CENP-F): These proteins are involved in mitosis, and their inhibition by FTIs can lead to cell cycle arrest.[5]

Signaling Pathways Modulated by Farnesyltransferase Inhibitors

FTIs impact several critical signaling cascades within cancer cells. The inhibition of farnesylation of key proteins like Ras and RhoB leads to the modulation of downstream pathways that control cell proliferation, survival, and apoptosis.

The Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression related to cell growth and division.[14][15] By preventing the membrane localization of active Ras, FTIs can block the activation of this pro-proliferative pathway.

The RhoB Signaling Pathway

The alteration of RhoB prenylation by FTIs leads to a "gain-of-function" for the geranylgeranylated form, which can suppress transformation and induce apoptosis.[7][12] This pathway highlights a key Ras-independent mechanism of FTI action.

Preclinical and Clinical Efficacy of Farnesyltransferase Inhibitors

The preclinical development of FTIs showed significant promise, with potent antitumor activity observed in various cancer models. However, the translation of this efficacy to the clinical setting has been met with mixed results.

Preclinical Data

In preclinical studies, FTIs have demonstrated the ability to inhibit the growth of tumor cells in culture and in animal models.[5][16] This activity is often independent of the RAS mutational status of the cancer cells.[8]

Table 1: Preclinical Activity of Select Farnesyltransferase Inhibitors

| FTI | Cancer Type | Model | IC50 / Efficacy | Reference |

| Lonafarnib (B1684561) (SCH66336) | H-Ras transformed cells | Whole cell assay | IC50: 1.9 nM | [17] |

| K-Ras transformed cells | Whole cell assay | IC50: 5.2 nM | [17] | |

| N-Ras transformed cells | Whole cell assay | IC50: 2.8 nM | [17] | |

| Various cancer cell lines | Anchorage-dependent growth | IC50: 4.0 nM (K-ras) | [18] | |

| Tipifarnib (B1682913) (R115777) | K-RasB peptide | In vitro enzyme assay | IC50: 7.9 nM | [19] |

| Lamin B peptide | In vitro enzyme assay | IC50: 0.86 nM | [19] | |

| T-cell leukemia cell lines | Cell viability | IC50: <100 nM in 60% of lines | [20] | |

| CCRF-CEM (leukemia) | DNR efflux inhibition | IC50: <0.5 µM | [21] | |

| A-176120 | Farnesyltransferase | In vitro enzyme assay | IC50: 1.18 nM | [22] |

Clinical Trial Data

The clinical development of FTIs has been challenging, with several large Phase III trials failing to demonstrate a significant survival benefit, particularly in solid tumors.[6] However, promising activity has been observed in certain hematological malignancies and in combination with other anticancer agents.[23][24]

Table 2: Clinical Trial Results for Farnesyltransferase Inhibitors

| FTI | Cancer Type | Phase | Key Findings | Reference |

| Lonafarnib (SCH66336) | Solid Tumors | I | Recommended Phase II dose: 100 mg p.o. twice daily with paclitaxel. 6/15 patients had a partial response. | [25] |

| Tipifarnib (R115777) | Acute Myeloid Leukemia (AML) | I | 8/25 AML patients responded (2 complete remissions). | [23] |

| Poor-risk AML (maintenance) | II | Median DFS: 13.5 months; 30% with DFS >2 years. | [26] | |

| Previously untreated poor-risk AML | II | Overall response rate: 23% (14% CR). Median CR duration: 7.3 months. | [3] | |

| Relapsed/refractory Peripheral T-cell Lymphoma | II | Overall response rate: 39.7%. | [27] | |

| HRAS mutant Head and Neck Squamous Cell Carcinoma | Pivotal | Overall response rate: 29% in second-line treatment. | [28] |

The mixed clinical results have underscored the importance of identifying patient populations most likely to benefit from FTI therapy, such as those with specific HRAS mutations or certain hematological malignancies.[6]

Experimental Protocols

The evaluation of FTIs relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Farnesyltransferase Activity Assay

This assay quantitatively determines the enzymatic activity of FTase and is crucial for assessing the potency of inhibitors. A common method is a fluorescence-based assay.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The farnesylation of the peptide results in an increase in fluorescence, which can be monitored over time.[2][23]

Materials:

-

Farnesyltransferase (FTase) enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-GCVLS peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)

-

FTI compound for testing

-

Black 96-well or 384-well microplate

-

Fluorescence plate reader (λex/em = 340/550 nm)

Procedure:

-

Prepare Reagents: Dissolve FPP, dansyl-GCVLS, and FTI in appropriate solvents and dilute to working concentrations in assay buffer.

-

Reaction Setup: In each well of the microplate, add:

-

Assay buffer

-

FTI at various concentrations (or vehicle control)

-

FTase enzyme

-

-

Initiate Reaction: Add FPP and dansyl-GCVLS substrate to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at time zero and at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each FTI concentration. Determine the IC50 value of the FTI by plotting the reaction rate against the inhibitor concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of anticancer drugs.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

FTI compound for testing

-

96-well cell culture plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-